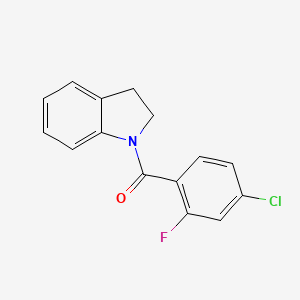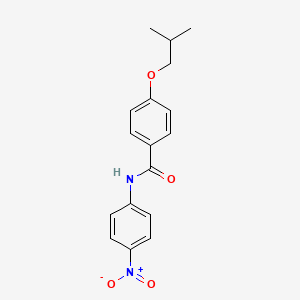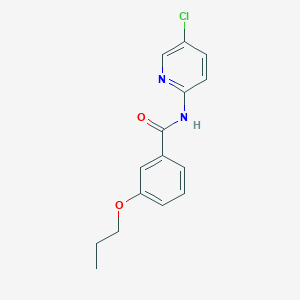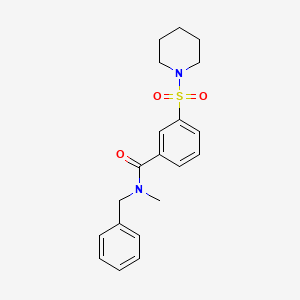![molecular formula C27H26FN3O2 B4962747 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4962747.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-[4-(Diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione and related compounds involves the exploration of key pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, to improve the potency and selectivity of binding affinity at D(2)-like receptors. The process reveals a complex interplay of arylalkyl substituents contributing to the selectivity and potency at these receptors, although specific effects of arylalkyl moieties are challenging to predict due to the composite structure's role in receptor interaction (Sikazwe et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its arylcycloalkylamine framework, which is crucial for its activity. Arylmethylidenefuranones reactions with C- and N-Nucleophiles indicate a broad spectrum of obtained compounds, showcasing the compound's versatile nature and reactivity, which forms the basis for its pharmacological potential (Kamneva et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are significantly influenced by its structural components. For instance, N-dealkylation of arylpiperazine derivatives highlights the extensive pre-systemic and systemic metabolism that such compounds undergo, demonstrating the complex disposition and metabolism of 1-aryl-piperazines formed from arylpiperazine derivatives, which are crucial for understanding the compound's pharmacological actions (Caccia, 2007).
Physical Properties Analysis
Although the search did not yield direct results on the physical properties analysis of this specific compound, it's understood that the physical properties such as solubility, melting point, and crystalline structure play crucial roles in the compound’s pharmacokinetics and pharmacodynamics. The structural features like the arylcycloalkylamine backbone significantly influence these properties by affecting the molecule's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity with C- and N-nucleophiles, are pivotal for the compound's therapeutic potential. The versatility in reactions with nucleophilic agents resulting in a wide range of compounds underlines the chemical richness and potential applicability of the molecule in developing pharmacological agents. These properties are shaped by the molecule's unique structural makeup, offering insights into its interaction with biological targets (Kamneva et al., 2018).
Propriétés
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c28-22-11-13-23(14-12-22)31-25(32)19-24(27(31)33)29-15-17-30(18-16-29)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,24,26H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQYUAHKJVNISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4962690.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962704.png)
![6-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4962707.png)
![N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B4962723.png)
![N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4962724.png)


![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B4962755.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4962770.png)

![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)